1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol
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Overview
Description
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of a dibutylamino group and a prop-2-en-1-yloxy group attached to a propan-2-ol backbone
Preparation Methods
The synthesis of 1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of dibutylamine with an epoxide, such as glycidol, under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include aldehydes and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino or prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary amines.
Scientific Research Applications
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used as a reagent in various biochemical assays and experiments. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical structure makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of 1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(Dibutylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Diethylamino)-3-(prop-2-en-1-yloxy)propan-2-ol: This compound has a similar structure but with diethylamino instead of dibutylamino. It may exhibit different chemical and biological properties due to the variation in the alkyl groups.
1-(Dibutylamino)-3-(methoxy)propan-2-ol: This compound has a methoxy group instead of a prop-2-en-1-yloxy group. The presence of different functional groups can influence the reactivity and applications of the compound.
1-(Dibutylamino)-3-(ethoxy)propan-2-ol: Similar to the previous compound, this one has an ethoxy group. The differences in the alkoxy groups can affect the compound’s solubility, stability, and reactivity.
Properties
CAS No. |
20734-37-6 |
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Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
1-(dibutylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2/c1-4-7-9-15(10-8-5-2)12-14(16)13-17-11-6-3/h6,14,16H,3-5,7-13H2,1-2H3 |
InChI Key |
NYVHLABFRTXODG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(COCC=C)O |
Origin of Product |
United States |
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